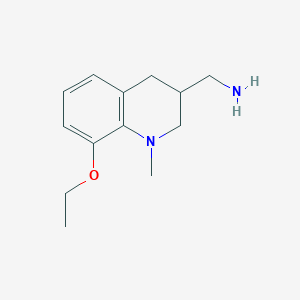
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a complex organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves multicomponent reactions. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like H₂O₂ or TBHP.
Reduction: Using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted tetrahydroquinolines.
Applications De Recherche Scientifique
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antineuroinflammatory properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
8-Methyl-1,2,3,4-tetrahydroquinoline: Another similar compound used in template-directed meta-C-H activation.
Uniqueness
(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is unique due to its specific ethoxy and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(8-ethoxy-1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine |
InChI |
InChI=1S/C13H20N2O/c1-3-16-12-6-4-5-11-7-10(8-14)9-15(2)13(11)12/h4-6,10H,3,7-9,14H2,1-2H3 |
Clé InChI |
VYDZZJINJXHJEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1N(CC(C2)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


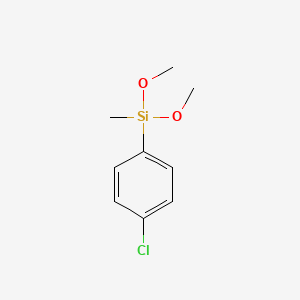
![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)
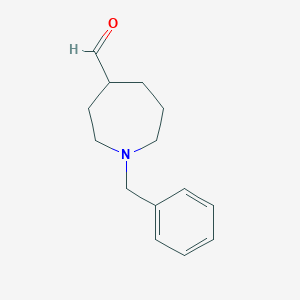
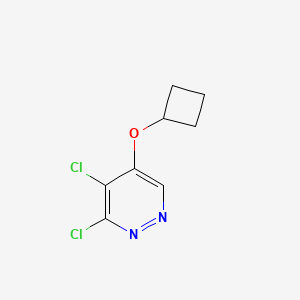
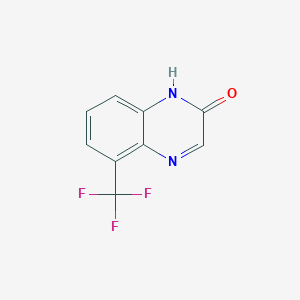
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
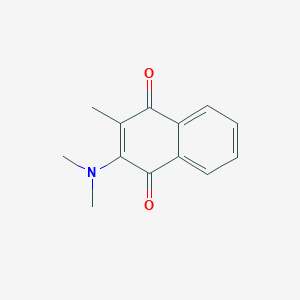
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
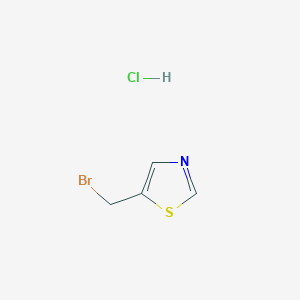
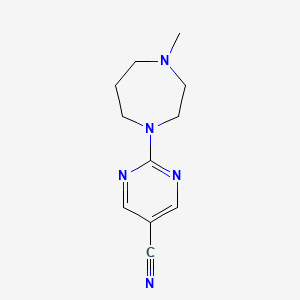
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
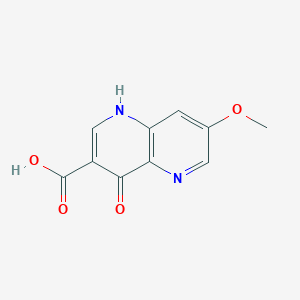

![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
